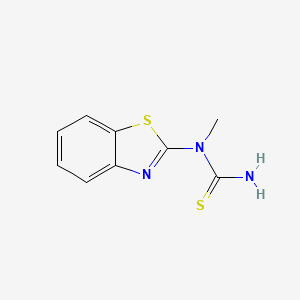
N-1,3-Benzothiazol-2-yl-N-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-Benzothiazol-2-yl-N-methylthiourea: is a heterocyclic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-Benzothiazol-2-yl-N-methylthiourea can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with methyl isothiocyanate under mild conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, can be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: N-1,3-Benzothiazol-2-yl-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-1,3-Benzothiazol-2-yl-N-methylthiourea is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Medicine: this compound is investigated for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of certain cancer cell lines. Additionally, it is explored for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of N-1,3-Benzothiazol-2-yl-N-methylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, resulting in antimicrobial activity. Additionally, it can interfere with signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .
Vergleich Mit ähnlichen Verbindungen
- N-(1,3-Benzothiazol-2-yl)methanesulfonamide
- N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N’-(1,3-Benzothiazol-2-yl)-N,N-dimethylurea
Comparison: N-1,3-Benzothiazol-2-yl-N-methylthiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced antimicrobial and anticancer activities. The presence of the thiourea group also allows for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
90349-90-9 |
|---|---|
Molekularformel |
C9H9N3S2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-1-methylthiourea |
InChI |
InChI=1S/C9H9N3S2/c1-12(8(10)13)9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,13) |
InChI-Schlüssel |
PHKJUQQYKTZLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)
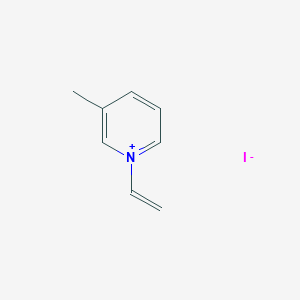

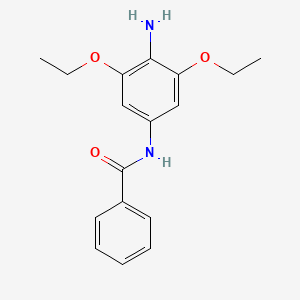
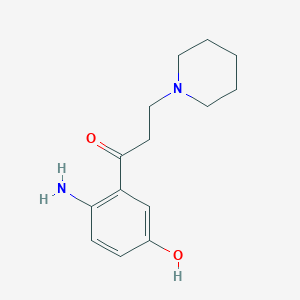
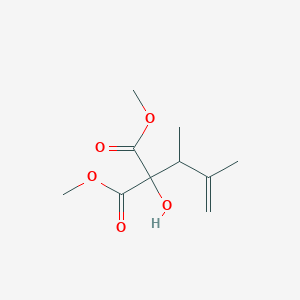
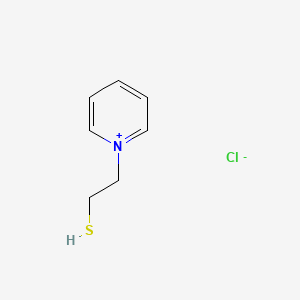
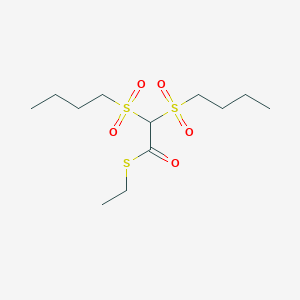


![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)

